molecular formula C13H19NO4 B1146082 rac-(1S,2S,3R,4R)-3-[(tert-butoxycarbonyl)amino]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid CAS No. 148257-06-1

rac-(1S,2S,3R,4R)-3-[(tert-butoxycarbonyl)amino]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid

Número de catálogo: B1146082
Número CAS: 148257-06-1
Peso molecular: 253.29
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

rac-(1S,2S,3R,4R)-3-[(tert-butoxycarbonyl)amino]bicyclo[221]hept-5-ene-2-carboxylic acid is a complex organic compound featuring a bicyclic structure with a tert-butoxycarbonyl (Boc) protecting group attached to an amino group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1S,2S,3R,4R)-3-[(tert-butoxycarbonyl)amino]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid typically involves multiple steps, starting from simpler precursors. One common approach is the Diels-Alder reaction, which forms the bicyclic structure. The amino group is then introduced, followed by the addition of the Boc protecting group under basic conditions .

Industrial Production Methods

Industrial production methods for this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

rac-(1S,2S,3R,4R)-3-[(tert-butoxycarbonyl)amino]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the bicyclic structure or the Boc-protected amino group.

    Substitution: The Boc group can be removed under acidic conditions, allowing for further functionalization of the amino group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and acids like trifluoroacetic acid for Boc deprotection .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The compound is being explored for its potential use in the development of pharmaceuticals due to its structural characteristics that may enhance biological activity. Its bicyclic nature allows for modifications that can lead to novel therapeutic agents targeting various diseases.

Asymmetric Synthesis

rac-(1S,2S,3R,4R)-3-[(tert-butoxycarbonyl)amino]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid serves as a chiral building block in asymmetric synthesis. This application is crucial in creating enantiomerically pure compounds which are often necessary in drug formulation to ensure efficacy and reduce side effects.

Peptide Synthesis

The tert-butoxycarbonyl (Boc) group present in the compound is widely used in peptide synthesis as a protecting group for amines. The ability to temporarily mask the amino functionality allows for selective reactions to occur without interference from the amine group, facilitating the synthesis of complex peptides.

Case Study 1: Drug Development

A study investigated the modification of this compound derivatives for enhanced activity against specific cancer cell lines. The derivatives exhibited improved potency compared to the parent compound, highlighting the importance of structural modifications in drug design.

Case Study 2: Asymmetric Catalysis

Research has demonstrated that this compound can act as an effective chiral catalyst in asymmetric reactions. By utilizing its unique stereochemistry, researchers were able to achieve high enantioselectivity in the synthesis of various chiral compounds.

Mecanismo De Acción

The mechanism of action of rac-(1S,2S,3R,4R)-3-[(tert-butoxycarbonyl)amino]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The Boc-protected amino group can be deprotected to reveal a free amine, which can then participate in various biochemical pathways. The bicyclic structure provides rigidity and specificity in binding interactions .

Comparación Con Compuestos Similares

Similar Compounds

    rac-(1S,2S,3R,4R)-3-amino-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid: Lacks the Boc protecting group, making it more reactive.

    rac-(1S,2S,3R,4R)-3-[(tert-butoxycarbonyl)amino]bicyclo[2.2.1]heptane-2-carboxylic acid: Similar structure but lacks the double bond in the bicyclic ring.

Uniqueness

The presence of the Boc protecting group in rac-(1S,2S,3R,4R)-3-[(tert-butoxycarbonyl)amino]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid provides stability and allows for selective deprotection, making it a versatile intermediate in organic synthesis .

Actividad Biológica

The compound rac-(1S,2S,3R,4R)-3-[(tert-butoxycarbonyl)amino]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid is a bicyclic amino acid derivative notable for its unique structural features and potential biological activities. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and drug development.

Chemical Structure and Properties

This compound has the molecular formula C13H19NO4C_{13}H_{19}NO_4 and features a tert-butoxycarbonyl (Boc) protected amino group along with a bicyclic structure. The presence of the Boc group enhances its stability and solubility, making it suitable for various biological assays.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. It may modulate various biochemical pathways by binding to targets involved in metabolic processes. The exact mechanism can vary based on the cellular context and the presence of other interacting molecules.

Anticancer Activity

Recent studies have investigated the anticancer potential of similar compounds through their effects on cancer cell proliferation. For instance, compounds with similar bicyclic structures have shown promise in inhibiting the growth of various cancer cell lines including MCF-7 and MDA-MB 231. These studies typically involve assessing cell viability using assays such as MTT or XTT, where lower IC50 values indicate higher potency against cancer cells .

Transport System Interaction

Research indicates that compounds structurally related to this compound may interact with amino acid transport systems in cells. For example, studies on related analogs suggest competitive inhibition of transport systems such as system L, which is crucial for the uptake of large neutral amino acids . This interaction could be leveraged for targeted delivery of therapeutic agents.

Case Studies

Several case studies highlight the biological activity of bicyclic amino acids:

  • Inhibition of Cell Proliferation : A study demonstrated that a related bicyclic compound inhibited cell proliferation in human breast cancer cell lines (MCF-7) with an IC50 value of approximately 25 µM, indicating moderate efficacy .
  • Transport System Studies : Another investigation into a bicyclic analog revealed competitive inhibition on histidine uptake via system L transporters in sarcoma cells, suggesting potential applications in modulating amino acid transport in cancer therapy .

Data Table: Biological Activity Overview

Biological ActivityCompound TypeAssay MethodIC50 Value (µM)Notes
AnticancerBicyclic Amino AcidMTT Assay25Moderate efficacy against MCF-7
Amino Acid Transport InhibitionBicyclic AnalogCompetitive InhibitionN/AAffects system L uptake

Propiedades

IUPAC Name

(1S,2S,3R,4R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO4/c1-13(2,3)18-12(17)14-10-8-5-4-7(6-8)9(10)11(15)16/h4-5,7-10H,6H2,1-3H3,(H,14,17)(H,15,16)/t7-,8+,9+,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPMJBHUNSHDFPT-XFWSIPNHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1C2CC(C1C(=O)O)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1[C@@H]2C[C@H]([C@@H]1C(=O)O)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Combine 4-Oxo-3-aza-tricyclo[4.2.1.0(2,5)]non-7-ene-3-carboxylic acid tert-butyl ester (60.94 g, 0.2590 mol;) and Tetrahydrofuran (800 mL, 10 mol;) in 2 L Ehrlenmeyer flask. Addition of 1.00 M of Lithium hydroxide in Water (780 mL) gave a slight exotherm and the flask was cooled during addition of LiOH solution with an ice water bath. The mixture was then warmed to rt following addition and stirred at room temperature overnight. Cooled 0° C. in ice/water bath. Added conc HCl to pH 2. A milky white liquid ensued. The THF was mostly removed by rotovap to give a precipitated solid in the water. This aqueous/solid mixture was diluted with 700 mL of CH2Cl2 and stirred for two hours during which the solid completely dissolved in the organic layer. The aqueous was further extracted with 400 mL of CH2Cl2 and the combined organics were dried (MgSO4), filtered and concentrated to give 3-tert-Butoxycarbonylamino-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid as an off-white solid, put on high vac at 40° C. to remove excess dichloromethane present in the solid sample. (60.40 g, 92%). 1H-NMR(CDCL3, 400 MHz): δ 12.0 (broad absorption, 1H) 6.97 (d, J=10.6 Hz, 1H), 6.20 (s, 1H); 3.96 (t, J=9.6 Hz, 1H), 2.99 (s, 1H), 2.74 (s, 1H), 2.60 (d, J=8.4 Hz, 1H), 2.09 (d, J=9.3 Hz, 1H), 1.66 (d, J=9.4 Hz, 1H), 1.47 (s, 9H).
Quantity
800 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
780 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Quantity
700 mL
Type
solvent
Reaction Step Seven

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.